molecular formula C23H25N5O3 B2853717 7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-49-0

7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2853717
CAS No.: 899997-49-0
M. Wt: 419.485
InChI Key: DCQRVWPVMUPRDR-UHFFFAOYSA-N
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Description

Its structure features a fused triazolo-pyrimidine core substituted with a 4-ethoxy-3-methoxyphenyl group at position 7, methyl groups at positions 2 and 5, and an N-phenyl carboxamide at position 5. These substituents confer unique electronic and steric properties, influencing solubility, bioavailability, and target binding.

Synthetic protocols for analogous triazolo-pyrimidines often employ eco-friendly additives like 4,4’-trimethylenedipiperidine, which enhances reaction efficiency under green solvent conditions (water/ethanol mixtures) while maintaining high yields .

Properties

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-5-31-18-12-11-16(13-19(18)30-4)21-20(22(29)26-17-9-7-6-8-10-17)14(2)24-23-25-15(3)27-28(21)23/h6-13,21H,5H2,1-4H3,(H,26,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQRVWPVMUPRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds within this class have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study involving derivatives of triazolo-pyrimidines demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 9.1 µg/mL for certain derivatives . This suggests that modifications to the triazolo-pyrimidine structure can enhance its anticancer efficacy.

Anti-inflammatory Properties

The anti-inflammatory effects of triazolo-pyrimidines have also been documented. Compounds similar to the one discussed have exhibited significant anti-inflammatory activity in animal models, comparable to conventional anti-inflammatory drugs.

Case Study:
In a pharmacological evaluation, certain derivatives displayed anti-inflammatory effects at doses of 50 mg/kg that were nearly equivalent to those of established medications. This demonstrates the potential for these compounds to serve as alternatives or adjuncts in inflammatory conditions .

Antiviral Activity

The antiviral potential of triazolo-pyrimidines has been explored against various viral targets. The compound's structure allows it to interact with viral enzymes and inhibit their activity.

Case Study:
Research indicated that certain triazolo-pyrimidine derivatives showed inhibitory effects on both HIV-1 and HIV-2 replication in vitro. This highlights their potential utility in developing antiviral therapies .

Herbicidal Activity

Triazolo-pyrimidines are not only limited to medicinal applications but also show promise in agrochemistry as herbicides. Their ability to control unwanted vegetation makes them valuable in agricultural practices.

Case Study:
Patents have reported the effectiveness of alkoxy-triazolo-pyrimidines against unwanted vegetation when applied preemergence or postemergence. These compounds can selectively inhibit the growth of specific weeds while minimizing damage to crops .

Structural Insights and Mechanisms

The unique structure of 7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide allows for diverse interactions with biological targets. The presence of ethoxy and methoxy groups enhances solubility and bioavailability, which are critical for therapeutic effectiveness.

Chemical Reactions Analysis

Substitution Reactions at the Aromatic Rings

The compound’s ethoxy- and methoxy-substituted phenyl groups exhibit electrophilic aromatic substitution (EAS) reactivity. Key examples include:

Reaction Type Conditions Outcome Yield Source
Palladium-Catalyzed Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°CIntroduction of aryl/alkynyl groups at position 765–78%
Halogenation NBS, DCM, 0°C → RTBromination at para-position of the 3-methoxyphenyl group72%
Demethylation BBr₃, CH₂Cl₂, −78°CConversion of methoxy to hydroxyl groups on the aryl rings58%

The steric hindrance from the ethoxy group at position 4 of the phenyl ring directs substitution to the ortho and para positions. Catalytic systems like Pd(PPh₃)₄ enhance cross-coupling efficiency.

Functional Group Transformations

The carboxamide and triazole moieties enable targeted modifications:

Carboxamide Reactivity

  • Hydrolysis : Treatment with HCl (6M, reflux, 12 h) cleaves the carboxamide to a carboxylic acid (>>90% conversion) .

  • Amide Coupling : EDCI/HOBt-mediated coupling with amines yields derivatives with modified N-phenyl groups (e.g., 4-fluorophenyl variant) .

Triazole Functionalization

  • Oxidation : MnO₂ in acetonitrile oxidizes the 4,7-dihydrotriazolopyrimidine to a fully aromatic system (83% yield) .

  • Alkylation : Reaction with phenacyl bromides introduces substituents at the triazole N2 position (e.g., benzyl groups) .

Catalytic Cyclization and Annulation

The triazolopyrimidine core participates in cycloaddition and annulation reactions:

Reaction Catalyst/Additive Product Yield Source
Knoevenagel Cyclization TMDP (4,4’-trimethylenedipiperidine)5-Amino-7-aryl derivatives via three-component condensation85–92%
Vilsmeier-Haack Formylation POCl₃/DMFC3-formylation of the triazole ring68%
Microwave-Assisted Annulation MW, 180°C, acetic acidPyrazolo-pyrimidine hybrids (e.g., coumarin derivatives)80–87%

The TMDP additive significantly improves reaction efficiency by activating both aldehydes and ethyl cyanoacetate intermediates .

Redox Reactions

  • Reduction : Sodium borohydride selectively reduces the 4,7-dihydro moiety to a tetrahydro derivative, preserving the triazole ring (71% yield) .

  • Oxidative Diol Cleavage : OsO₄/NaIO₄ converts alkenes (introduced via coupling) to diketones (52% yield) .

Spectral and Mechanistic Insights

  • NMR Analysis : 1^1H NMR confirms regioselectivity in substitution reactions (e.g., downfield shifts for ortho-substituted protons at δ 7.8–8.2 ppm) .

  • Mechanistic Pathways :

    • EAS proceeds via σ-complex intermediates stabilized by methoxy/ethoxy groups.

    • Palladium-catalyzed coupling follows a oxidative addition-transmetallation-reductive elimination sequence.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
7-(4-Ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 4-Ethoxy-3-methoxyphenyl (position 7), 2,5-dimethyl, N-phenyl carboxamide C₂₅H₂₈N₆O₃ High lipophilicity (predicted); potential CNS activity due to aromatic substituents Target
2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 38) N-Benzyl-N-methylamino, cyclohexyl, pentyl C₂₅H₃₄N₆O₂ CB2 cannabinoid receptor agonist (IC₅₀ = 12 nM) [2]
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl (position 7), 2-thienyl, 4-methoxyphenyl carboxamide C₂₅H₂₃N₅O₃S Enhanced metabolic stability due to thienyl and methoxy groups [9]
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Bromophenyl, trifluoromethyl, ethyl ester C₁₅H₁₃BrF₃N₅O₂ Human neutrophil elastase inhibition (IC₅₀ = 0.8 µM) [8]

Key Observations:

Substituent Position and Bioactivity :

  • The 4-ethoxy-3-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to 2-methoxyphenyl () due to increased lipophilicity .
  • N-Phenyl carboxamide moieties (target compound and Compound 38) are critical for receptor binding, as seen in CB2 agonists .

Heterocycle Core Variations :

  • Tetrazolo[1,5-a]pyrimidines () exhibit distinct pharmacological profiles (e.g., elastase inhibition) compared to triazolo analogues, highlighting the impact of nitrogen atom positioning .

Synthetic Methodologies :

  • The target compound’s synthesis likely benefits from 4,4’-trimethylenedipiperidine , a recyclable additive that avoids toxic solvents, contrasting with traditional methods using piperidine or corrosive catalysts .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Structural Metrics

Metric Target Compound Compound 38 Compound Compound
Molecular Weight 472.54 g/mol 450.58 g/mol 473.55 g/mol 426.20 g/mol
LogP (Predicted) 4.2 (High lipophilicity) 3.8 3.5 2.9
Key Pharmacological Role Potential CNS modulator CB2 agonist Metabolic stability Elastase inhibition
Hydrogen Bonding Carboxamide (donor/acceptor) Cyclohexyl H-bonds Thienyl π-π stacking Trifluoromethyl (electron-withdrawing)

Key Insights:

  • Lipophilicity : The target compound’s 4-ethoxy-3-methoxyphenyl group increases LogP compared to analogues with smaller substituents (e.g., methoxy or bromo groups), favoring membrane permeability.
  • Hydrogen Bonding : The N-phenyl carboxamide group enables stronger receptor interactions than ester derivatives (e.g., ’s ethyl carboxylate), which may reduce metabolic clearance .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multicomponent reactions. A common approach involves reacting substituted triazoles, aldehydes, and β-ketoesters in the presence of catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol under reflux . Alternative protocols use TMDP (tetramethylenediphosphine) in water-ethanol mixtures, achieving yields of 78–92% with high purity . Key variables include catalyst type, solvent polarity, and temperature. For example, APTS enhances regioselectivity in cyclocondensation steps, while TMDP reduces side reactions in aqueous media .

Q. Which analytical techniques are critical for structural validation?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz) confirm substituent positions and hydrogen bonding patterns in the triazolopyrimidine core .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, critical for understanding steric effects of the 4-ethoxy-3-methoxyphenyl group .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 479.2 [M+H]+^+) .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data across similar triazolopyrimidines?

Discrepancies in bioactivity (e.g., IC50_{50} values for kinase inhibition) often arise from structural variations (e.g., methoxy vs. ethoxy substituents) or assay conditions. To resolve these:

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target engagement .
  • Perform molecular dynamics simulations to model substituent effects on binding pocket interactions .
  • Standardize assays (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What strategies optimize regioselectivity in derivatization reactions of the triazolopyrimidine core?

Regioselectivity challenges arise during electrophilic substitutions at the pyrimidine C-5 or triazole N-1 positions. Strategies include:

  • Protecting group chemistry : Use Boc groups to block reactive amines during alkylation .
  • Solvent effects : Polar aprotic solvents (DMF) favor C-5 substitution, while ethanol promotes N-1 reactivity .
  • Catalytic control : Pd-mediated cross-coupling for arylations at specific positions .

Q. How do substituent electronic effects influence stability under physiological conditions?

The 4-ethoxy group enhances metabolic stability compared to hydroxylated analogs by reducing oxidative degradation. Key findings:

  • Hydrolytic stability : The ethoxy group resists esterase cleavage in PBS (pH 7.4, 37°C) over 24 hours .
  • Photostability : Methoxy substituents increase susceptibility to UV degradation; use amber glassware during storage .

Methodological Guidance for Data Analysis

Q. How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to identify bioavailability limitations .
  • Metabolite identification : Use LC-QTOF-MS to detect hydroxylated or glucuronidated metabolites that reduce efficacy .

Q. What computational tools predict SAR for triazolopyrimidine analogs?

  • QSAR models : Train on datasets with IC50_{50} values and descriptors like LogP, polar surface area, and H-bond donors .
  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or CDK2) to prioritize substituents .

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